molecular formula C19H18N4O4S2 B385692 ethyl 2-[[2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 538337-49-4

ethyl 2-[[2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No. B385692
CAS RN: 538337-49-4
M. Wt: 430.5g/mol
InChI Key: KXCLKVZWEIVGLB-UHFFFAOYSA-N
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Description

The compound contains several interesting substructures including a pyridin-3-yl group, a 1,3,4-oxadiazol-2-yl group, and a cyclopenta[b]thiophene moiety. These groups are common in many biologically active compounds .


Molecular Structure Analysis

The compound’s structure suggests it might have interesting electronic properties due to the presence of multiple aromatic rings and heteroatoms. These could potentially allow for interesting interactions with biological targets .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions at the heteroatoms or the aromatic rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its aromatic rings and heteroatoms. It might have a relatively high melting point due to the presence of the aromatic rings .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. The presence of multiple aromatic rings and heteroatoms suggests it could interact with a variety of biological targets .

Future Directions

Future research could involve synthesizing this compound and studying its properties in more detail. It could potentially have interesting biological activity due to its structural features .

properties

IUPAC Name

ethyl 2-[[2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S2/c1-2-26-18(25)15-12-6-3-7-13(12)29-17(15)21-14(24)10-28-19-23-22-16(27-19)11-5-4-8-20-9-11/h4-5,8-9H,2-3,6-7,10H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXCLKVZWEIVGLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NN=C(O3)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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